

cis-3-Methylcyclohexanol molecular structure

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Compound of Interest

Compound Name: **cis-3-Methylcyclohexanol**

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An In-depth Technical Guide to the Molecular Structure of **cis-3-Methylcyclohexanol**

Introduction

Cis-3-Methylcyclohexanol is a cycloaliphatic organic compound belonging to the class of secondary alcohols.^[1] Its structure, characterized by a cyclohexane ring substituted with a hydroxyl (-OH) and a methyl (-CH₃) group in a cis relative configuration, makes it a valuable model for stereochemical and conformational analysis.^[1] With the molecular formula C₇H₁₄O, this compound and its stereoisomers are utilized as intermediates in organic synthesis and as substrates in studies of stereoselective reactions, including enzymatic biocatalysis and asymmetric synthesis.^[1] This guide provides a comprehensive overview of its molecular structure, conformational dynamics, synthesis, and characterization, tailored for researchers and professionals in chemistry and drug development.

Molecular Structure and Stereochemistry

The fundamental structure of **cis-3-methylcyclohexanol** consists of a six-membered carbon ring.^[1] The "cis" descriptor indicates that the hydroxyl group on carbon 1 and the methyl group on carbon 3 are on the same side of the ring's plane. The molecule is chiral and exists as a pair of enantiomers: (1R,3S)-3-methylcyclohexanol and (1S,3R)-3-methylcyclohexanol.^[2]

Key Identifiers:

- Molecular Formula: C₇H₁₄O^[3]
- Molecular Weight: 114.19 g/mol ^[1]

- CAS Number: 5454-79-5[3]
- IUPAC Name: e.g., (1S,3R)-3-methylcyclohexan-1-ol[2]
- InChI Key: HTSABYAWKQAHBT-NKWVEPMBSA-N[3]

Conformational Analysis

Like other substituted cyclohexanes, **cis-3-methylcyclohexanol** exists predominantly in two interconverting chair conformations. The stability of these conformers is determined by the steric strain arising from the positions of the methyl and hydroxyl substituents, specifically the energetic penalty of 1,3-diaxial interactions.

The two primary chair conformations for the (1R, 3S) enantiomer are:

- Axial-Equatorial (a,e): The hydroxyl group is in an axial position, and the methyl group is in an equatorial position.
- Equatorial-Axial (e,a): The hydroxyl group is in an equatorial position, and the methyl group is in an axial position.

In substituted cyclohexanes, substituents preferentially occupy the more spacious equatorial position to minimize steric hindrance. For **cis-3-methylcyclohexanol**, the conformer with the larger methyl group in an axial position (e,a) experiences significant 1,3-diaxial steric strain with the axial hydrogens. Therefore, the equilibrium favors the conformer where the methyl group is equatorial and the hydroxyl group is axial (a,e).[4] However, the most stable conformation overall for the cis isomer would place both substituents in equatorial positions, which is not possible for a 1,3-cis disubstituted cyclohexane. The equilibrium between the two chair forms is rapid at room temperature.

Conformational equilibrium of **cis-3-Methylcyclohexanol**.

Experimental Protocols

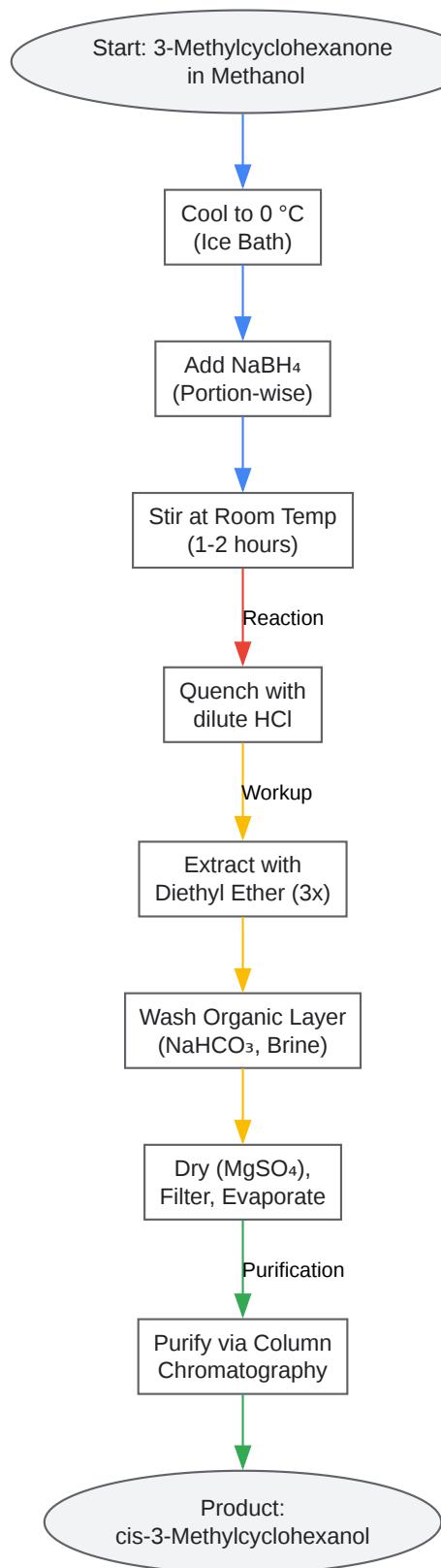
Synthesis via Reduction of 3-Methylcyclohexanone

A primary route to **cis-3-Methylcyclohexanol** is the stereoselective reduction of 3-methylcyclohexanone. The use of hydride reducing agents like sodium borohydride (NaBH_4) or

lithium aluminum hydride (LiAlH_4) is common.^[1] The stereochemical outcome is dictated by the direction of hydride attack on the carbonyl carbon, with axial attack generally favored, leading to the equatorial alcohol (trans product), while equatorial attack yields the axial alcohol (cis product). Bulky reducing agents tend to favor the formation of the cis isomer.

Protocol: Reduction with Sodium Borohydride

- **Setup:** A round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with a solution of 3-methylcyclohexanone (1.0 eq) in a suitable alcohol solvent, such as methanol or ethanol, and cooled in an ice bath to 0 °C.
- **Reagent Addition:** Sodium borohydride (NaBH_4 , 1.1 eq) is added portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 10 °C.
- **Reaction:** After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 1-2 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- **Quenching:** The reaction is carefully quenched by the slow, dropwise addition of dilute hydrochloric acid (e.g., 1 M HCl) until the evolution of hydrogen gas ceases and the pH is acidic.
- **Extraction:** The aqueous mixture is extracted three times with an organic solvent, such as diethyl ether or ethyl acetate.
- **Workup:** The combined organic extracts are washed with saturated sodium bicarbonate solution, followed by brine. The organic layer is then dried over anhydrous magnesium sulfate (MgSO_4), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- **Purification:** The crude product, a mixture of cis and trans isomers, is purified by fractional distillation or column chromatography on silica gel to isolate the **cis-3-Methylcyclohexanol**.

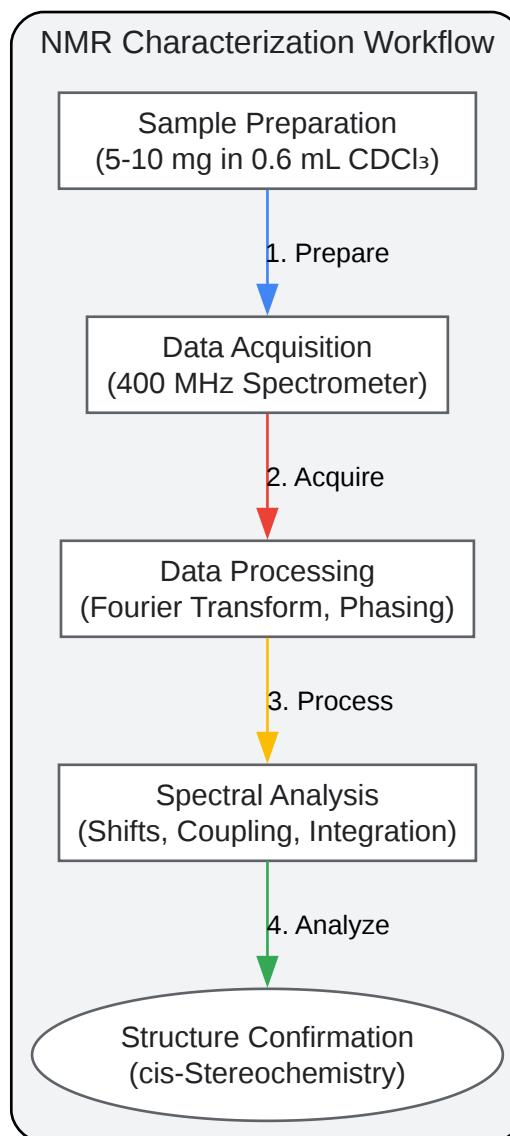
[Click to download full resolution via product page](#)**Workflow for the synthesis of cis-3-Methylcyclohexanol.**

Structural Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the definitive method for confirming the structure and stereochemistry of **cis-3-methylcyclohexanol**.

Protocol: ^1H and ^{13}C NMR Analysis

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3) in a standard 5 mm NMR tube.
- Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher). The instrument should be properly tuned and shimmed to ensure high resolution.
- ^1H NMR Acquisition: Acquire a standard proton NMR spectrum. Typical parameters include a 90° pulse, a spectral width of ~ 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. 16 to 64 scans are typically averaged.
- ^{13}C NMR Acquisition: Acquire a proton-decoupled ^{13}C NMR spectrum. A larger spectral width (~ 220 ppm) is required. Due to the lower natural abundance and sensitivity of the ^{13}C nucleus, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
- Data Processing: The raw data (Free Induction Decay, FID) is processed by applying a Fourier transform, followed by phase and baseline correction.
- Spectral Analysis: Analyze the chemical shifts, integration (for ^1H), and splitting patterns (multiplicity) to assign signals to specific nuclei in the molecule. The relative stereochemistry can be confirmed by analyzing the coupling constants (J -values) of the proton attached to the hydroxyl-bearing carbon (the carbinol proton). In the more stable conformer (axial -OH), this proton is equatorial and will exhibit small axial-equatorial and equatorial-equatorial coupling constants.



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Workflow for NMR-based structural characterization.

Data Summary

The following tables summarize key quantitative data for **cis-3-methylcyclohexanol**.

Table 1: Physicochemical Properties

Property	Value	Reference(s)
Molecular Formula	C ₇ H ₁₄ O	[3]
Molecular Weight	114.19 g/mol	[1]
Melting Point	-5.5 °C	[5]
Boiling Point	171 - 173 °C	[1]
Density	0.911 - 0.92 g/cm ³ at 20 °C	[1][5]
Flash Point	62.8 - 70 °C	[1][5]
Vapor Pressure	1.7 hPa at 25 °C	[1]
Autoignition Temp.	295 °C	[1]
Refractive Index (n ²⁰ /D)	~1.458 - 1.475	[5][6]
Solubility	Soluble in ethanol, ether; slightly soluble in water.	[1]

Table 2: Thermochemical Data

Reaction	Quantity	Value (kJ/mol)	Method	Reference(s)
cis-3-Methylcyclohexanol ⇌ trans-3-Methylcyclohexanol	ΔH°	-3.8 ± 0.8	Equilibrium (gas phase)	[7]
cis-3-Methylcyclohexanol + H ₂ ⇌ 3-Methylcyclohexane	ΔH°	65.7 ± 2.1	Equilibrium (gas phase, 488 K)	[7]

Conclusion

Cis-3-Methylcyclohexanol is a structurally significant molecule whose stereochemistry and conformational preferences are well-defined. Its synthesis and characterization rely on standard organic chemistry techniques, particularly the stereocontrolled reduction of a ketone precursor and detailed analysis by NMR spectroscopy. The data and protocols presented herein provide a robust foundation for professionals utilizing this compound in research, synthesis, and drug development contexts.

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